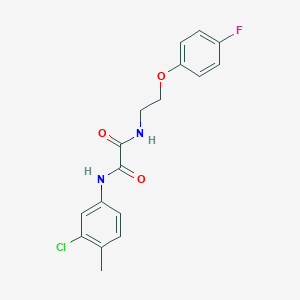

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

Description

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents:

- N1-substituent: 3-chloro-4-methylphenyl group, which introduces steric bulk and electron-withdrawing effects due to the chlorine atom.

This compound belongs to a broader class of oxalamides, which are widely studied for their biological activities, including enzyme inhibition (e.g., cytochrome P450 4F11, stearoyl-CoA desaturase) and antimicrobial properties .

Properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O3/c1-11-2-5-13(10-15(11)18)21-17(23)16(22)20-8-9-24-14-6-3-12(19)4-7-14/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAKJSMEFNQVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide typically involves the reaction of 3-chloro-4-methylaniline with 2-(4-fluorophenoxy)ethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The process involves the following steps:

Formation of the Intermediate: 3-chloro-4-methylaniline is reacted with oxalyl chloride to form an intermediate isocyanate.

Coupling Reaction: The intermediate isocyanate is then reacted with 2-(4-fluorophenoxy)ethylamine to yield the final oxalamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

-

Antibacterial Activity

- N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide has been synthesized and tested for its antibacterial properties against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. The compound demonstrated significant antibacterial activity, indicating its potential use in developing new antimicrobial agents.

-

Synthesis of Heterocyclic Compounds

- The compound can serve as a precursor in the synthesis of various heterocyclic compounds, particularly 1,2,4-triazole-containing scaffolds. These scaffolds are integral in pharmaceutical chemistry due to their presence in numerous biologically active molecules.

- Potential Anticancer Properties

Case Studies

-

Synthesis Methodology

- The synthesis of this compound typically involves refluxing a mixture of 3-chloro-4-methylphenylthiourea and 4-fluorophenacylbromide in ethanol without a catalyst. This method has shown promising results in producing high yields of the target compound.

- Biological Assays

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s chloro and fluoro groups contribute to its reactivity, allowing it to bind to and modify biological molecules. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamides

Structural Modifications and Functional Group Effects

The table below compares the target compound with structurally analogous oxalamides from the literature:

Key Observations :

- Electron-Withdrawing vs.

- Phenoxy vs. Phenethyl Linkages: The 2-(4-fluorophenoxy)ethyl group in the target compound introduces an ether bond, which may reduce metabolic degradation compared to alkyl-linked phenethyl groups (e.g., compound 29) .

- Heterocyclic vs. Aromatic Substituents: GMC-2’s isoindolin-2-yl group introduces a rigid cyclic imide structure, contrasting with the flexible ethyl-phenoxy chain in the target compound. This rigidity may limit bioavailability due to reduced solubility .

Enzyme Inhibition

- Compound 29 (N1-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide) demonstrated 64% yield in synthesis and showed moderate activity in cytochrome P450 4F11 inhibition assays .

- The target compound’s fluorophenoxy group may enhance metabolic stability compared to compound 29’s methoxy group, as fluorine is less prone to oxidative metabolism .

Antimicrobial Activity

- GMC-2 (N1-(3-chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) exhibited moderate antimicrobial activity, attributed to its chloro-fluoro substitution pattern and imide group .

Metabolic Stability and Toxicity

- Metabolism: Fluorinated compounds like the target compound often exhibit slower hepatic clearance.

- Toxicity : The 3-chloro-4-methylphenyl group may raise toxicity flags, as chloroaromatics are associated with hepatotoxicity. In contrast, S336’s dimethoxybenzyl group contributes to its safety profile .

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following:

- Molecular Formula : C17H16ClFN2O3

- Molecular Weight : Approximately 350.8 g/mol

- Key Functional Groups : Chloro and methyl substitutions on the phenyl ring, along with a fluorophenoxy group linked through an ethyl chain to an oxalamide moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-methylphenylamine with 4-fluorophenol derivatives. The process may require activation of the amine or phenolic groups, often facilitated by coupling agents or specific solvents to enhance yield and purity.

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : The presence of halogen substituents (chlorine and fluorine) is associated with enhanced antimicrobial properties due to increased lipophilicity and improved binding interactions with biological targets.

- Anticancer Properties : Initial investigations suggest that this compound may exhibit significant anticancer activity against various cancer cell lines.

Case Studies

-

Anticancer Activity Evaluation

- A study evaluated the compound's effectiveness against human cervical cancer cells (HeLa), colon cancer cells (HCT116), and epidermoid carcinoma cells (A431). Results indicated that the compound exhibited notable cytotoxic effects, comparable to established anticancer agents.

-

Antimicrobial Testing

- The antimicrobial efficacy was assessed using standard well-diffusion methods against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Comparative Analysis

To understand how structural variations influence biological activity, a comparison with similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(3-Chloro-4-methylphenyl)-N'-(2-hydroxyethyl)oxamide | Structure | Lacks fluorine substitution, differing biological activity profile. |

| N1-(3-Chloro-4-fluorophenyl)-N2-(2-aminoethyl)oxalamide | Structure | Contains amino group instead of phenoxy, affecting solubility and reactivity. |

| N'-(3-Chloro-4-methoxyphenyl)-N''-(2-bromoethyl)oxalamide | Structure | Features a methoxy group, which can alter pharmacokinetics. |

This table illustrates how variations in substituents can influence properties such as solubility, stability, and biological effectiveness.

Q & A

Q. Critical Considerations :

- Moisture Sensitivity : Use inert atmospheres (N₂/Ar) during coupling to prevent hydrolysis of reactive intermediates.

- Reaction Monitoring : Employ TLC or HPLC to track reaction progress and confirm intermediate formation.

- Yield Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of oxalyl chloride) and reaction time (12–24 hrs) to maximize output .

Advanced: How do structural modifications in the oxalamide core affect binding affinity to biological targets like kinases or viral entry proteins?

Methodological Answer:

Structural variations influence target interactions through:

- Substituent Effects :

- Chloro vs. Fluoro Groups : Chlorine at the 3-position on the phenyl ring enhances hydrophobic interactions with target pockets, while fluorine improves metabolic stability .

- Phenoxyethyl Side Chain : The 4-fluorophenoxy group increases π-π stacking with aromatic residues in viral glycoproteins (e.g., HIV-1 gp120) .

Q. Data-Driven Analysis :

| Modification | Biological Activity | Reference |

|---|---|---|

| N1-(3-Cl-4-MePh) | IC₅₀ = 0.8 μM (HIV entry inhibition) | |

| N1-(3-F-4-MePh) | Reduced binding (ΔIC₅₀ = 2.5 μM) | |

| N2-(2-(4-ClPhO)ethyl) | Enhanced cytotoxicity (HeLa cells) |

Q. Experimental Design :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., CD4-binding site of HIV-1).

- SAR Libraries : Synthesize analogs with systematic substitutions (e.g., -OCH₃, -CF₃) and compare activity via SPR or ELISA .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry and purity. Key signals include:

- Aromatic protons (δ 7.2–7.8 ppm for chloro-phenyl).

- Ethoxy protons (δ 4.2–4.5 ppm for -OCH₂-) .

- LC-MS (APCI+) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 407.1) and assess purity (>95% by HPLC) .

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or viral strains (HIV-1 clade B vs. C).

- Compound Stability : Degradation in DMSO stock solutions over time; validate via stability studies (HPLC at t = 0, 24, 48 hrs) .

Q. Resolution Strategies :

Standardize Protocols : Use validated assays (e.g., p24 ELISA for HIV inhibition) with internal controls.

Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS in cell lysates.

Collaborative Validation : Reproduce results across independent labs using identical batches .

Basic: What solvent systems and catalysts optimize coupling reactions during synthesis?

Methodological Answer:

- Solvents :

- Polar aprotic solvents (DMF, THF) for amine-oxalate coupling.

- Aqueous/organic biphasic systems (e.g., THF/H₂O) for Schotten-Baumann reactions .

- Catalysts :

- DMAP (4-dimethylaminopyridine) accelerates acylation.

- Triethylamine (TEA) as a base to scavenge HCl .

Q. Optimized Conditions :

| Step | Solvent | Catalyst | Temp. | Yield |

|---|---|---|---|---|

| Oxalamide Coupling | THF | TEA (2 eq) | 0°C → RT | 75–85% |

| Purification | Ethyl acetate/hexane (3:7) | - | - | >95% purity |

Advanced: What computational strategies predict the compound’s interactions with cytochrome P450 enzymes for toxicity profiling?

Methodological Answer:

Q. Key Parameters :

- Docking Scores : Binding energy < −8 kcal/mol suggests strong inhibition.

- Metabolic Sites : Identify labile positions (e.g., oxalamide NH) prone to oxidation via MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.